molecular formula C12H17NO3S B15102713 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B15102713
M. Wt: 255.34 g/mol
InChI Key: UILSQYPDTMFHGA-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of thiophene-3-ol with 4-methylbenzylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-[(4-methylphenyl)methylamino]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C12H17NO3S/c1-9-2-4-10(5-3-9)6-13-11-7-17(15,16)8-12(11)14/h2-5,11-14H,6-8H2,1H3

InChI Key

UILSQYPDTMFHGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2O

Origin of Product

United States

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